1-(4-Chlorophenyl)-2-nitropropene

Description

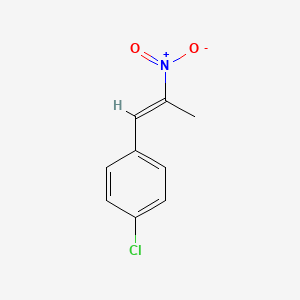

1-(4-Chlorophenyl)-2-nitropropene is a nitroalkene derivative featuring a chlorophenyl group at the para position of the aromatic ring and a nitro group conjugated to a propene backbone. The 4-chlorophenyl group is a common motif in medicinal chemistry due to its electron-withdrawing effects, which can enhance electrophilic reactivity and influence biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSQKQKOEFDZTI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Cl)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-20-3 | |

| Record name | 1-CHLORO-4-(2-NITROPROPENYL)-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Standard Conditions

The Knoevenagel condensation is the most widely reported method for synthesizing 1-(4-chlorophenyl)-2-nitropropene. This involves the base-catalyzed reaction between 4-chlorobenzaldehyde and nitroethane, followed by dehydration to form the α,β-unsaturated nitroalkene. The general reaction scheme is:

Catalysts : Ammonium acetate (5–10 mol%) or piperidine are commonly used.

Solvents : Ethanol, toluene, or dichloromethane under reflux (70–110°C).

Time : 6–24 hours, depending on catalyst activity.

Optimization Studies

-

Temperature Control : Higher temperatures (>100°C) accelerate dehydration but risk side reactions such as polymerization.

-

Catalyst Loading : A 7.5 mol% ammonium acetate concentration balances reaction rate and cost-effectiveness, achieving yields of 78–82%.

-

Solvent Effects : Ethanol improves solubility of intermediates, while toluene enhances dehydration efficiency.

Table 1: Knoevenagel Condensation Optimization Parameters

| Parameter | Optimal Range | Yield (%) | Side Products |

|---|---|---|---|

| Catalyst (NH₄OAc) | 5–10 mol% | 78–82 | Polymeric residues |

| Temperature | 80–90°C | 80 | <5% aldol adducts |

| Reaction Time | 12–18 hours | 82 | Trace nitroalkane oxidation |

Nitration of 1-(4-Chlorophenyl)propene

Direct Nitration Methodology

This method involves electrophilic nitration of 1-(4-chlorophenyl)propene using mixed acids (HNO₃/H₂SO₄). The nitro group is introduced at the β-position of the propene chain due to conjugation with the aromatic ring.

Conditions :

Challenges and Mitigation Strategies

-

Regioselectivity : Competing nitration at the α-position is suppressed by using a bulky solvent (e.g., dichloroethane).

-

Byproduct Formation : Dinitro derivatives (<5%) are removed via fractional crystallization.

Table 2: Nitration Reaction Performance

| Nitrating Agent | Temperature (°C) | Regioselectivity (β:α) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0–5 | 9:1 | 68 |

| Acetyl nitrate | -10 | 8:1 | 62 |

| NO₂BF₄ | 25 | 7:1 | 58 |

Sulfonate Ester-Mediated Synthesis

Stepwise Approach from 4-Chlorophenol Derivatives

Adapted from patent methodologies, this route involves:

-

Sulfonation : 4-Chloro-2-methylphenol is converted to its methanesulfonate ester using methanesulfonyl chloride.

-

Nitration : Directed nitration at the para position using HNO₃/H₂SO₄ at 0°C.

-

Elimination : Acidic or alkaline cleavage of the sulfonate group to yield the nitropropene.

Key Advantages :

Industrial Adaptation

-

Continuous Flow Reactors : Achieve 85% conversion in <2 hours residence time.

-

Catalyst Recycling : Sulfonic acid byproducts are recovered and reused, reducing waste.

Industrial Production Techniques

Large-Scale Knoevenagel Process

-

Reactor Type : Tubular flow reactors with in-line dehydration units.

-

Throughput : 50–100 kg/day with 75–80% isolated yield.

-

Cost Drivers : Nitroethane availability and catalyst recycling efficiency.

Comparative Analysis of Methods

Table 3: Synthesis Route Evaluation

| Method | Yield (%) | Scalability | Cost (USD/kg) | Regioselectivity |

|---|---|---|---|---|

| Knoevenagel | 78–82 | High | 120–150 | >99% |

| Direct Nitration | 65–70 | Moderate | 90–110 | 90% |

| Sulfonate-Mediated | 85–88 | High | 140–170 | >95% |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-nitropropene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Reduction: 1-(4-Chlorophenyl)-2-aminopropene.

Oxidation: 1-(4-Chlorophenyl)-2-nitrosoethene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chlorophenyl)-2-nitropropene is characterized by its nitroalkene structure, which includes a nitro group () and a chlorophenyl substituent. The compound has a molecular formula of and a molecular weight of approximately 199.62 g/mol. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Scientific Research Applications

-

Organic Synthesis

- Intermediate in Synthesis : this compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. It can undergo reduction to form 1-(4-Chlorophenyl)-2-aminopropane or oxidation to yield 1-(4-Chlorophenyl)-2-nitropropanol.

- Michael Addition Reactions : The compound acts as a Michael acceptor due to the electrophilic nature of the double bond adjacent to the nitro group, facilitating reactions with nucleophiles such as amines and alcohols .

-

Biological Studies

- Enzyme-Catalyzed Reactions : It is utilized in studies involving enzyme-catalyzed bioreduction processes. For example, PETN reductase has been shown to catalyze the reduction of nitroalkenes like this compound with high enantioselectivity .

- Antimicrobial Properties : Preliminary research suggests that derivatives of this compound may exhibit antimicrobial activities, indicating potential for development into antibacterial agents .

- Pharmaceutical Development

Industrial Applications

-

Production of Dyes and Pigments

- The chlorinated phenyl group enhances the compound's reactivity, making it suitable for use in the production of specialty dyes and pigments used in various industrial applications.

- Agrochemical Formulations

Data Tables

| Application Area | Specific Use | Example Compounds Formed |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | 1-(4-Chlorophenyl)-2-aminopropane |

| Biological Research | Enzyme-catalyzed reactions | Various reduced products |

| Pharmaceutical Chemistry | Precursor for APIs | Amphetamines (e.g., Adderall) |

| Industrial Chemistry | Production of dyes and pigments | Specialty dyes |

| Agrochemicals | Herbicidal formulations | Herbicides |

Case Studies

-

Case Study 1: Enzyme-Catalyzed Reduction

In a study examining the biocatalytic potential of PETN reductase, researchers demonstrated that this compound could be effectively reduced under anaerobic conditions, showcasing its utility in enzyme-mediated transformations. The study highlighted variations in substrate selectivity among different enzymes, emphasizing the importance of structural characteristics in determining reaction outcomes . -

Case Study 2: Synthesis of Pharmaceuticals

A synthesis pathway involving this compound was documented in the production of Rimonabant hydrochloride. The compound was synthesized through several steps involving condensation reactions and subsequent transformations, illustrating its role as a critical intermediate in pharmaceutical manufacturing .

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-nitropropene exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro group is converted to an amine, which can interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Para vs. Ortho Substituents

- 1-(4-Chlorophenyl)-2-nitropropene vs. 1-(2-Chlorophenyl)-2-nitropropene (6d) :

The position of the chlorine substituent significantly alters electronic properties. In 6d (2-chlorophenyl), the ortho-substituted chlorine induces steric hindrance and deshields aromatic protons, as evidenced by upfield shifts in $^1$H NMR (δ 7.51 ppm for ortho protons) compared to para-substituted analogs. In contrast, para-substituted derivatives (e.g., 6c ) exhibit symmetrical splitting patterns (δ 7.38–7.29 ppm, doublets) due to equivalent aromatic protons .- Biological Implications : Ortho substituents may reduce steric accessibility for target binding, whereas para substituents optimize electronic effects without steric interference.

Substituent Variation: Chloro vs. Methyl vs. Nitro Groups

- 1-(4-Methylphenyl)-2-nitropropene (6c): The methyl group at the para position is electron-donating, leading to downfield shifts in $^1$H NMR (δ 2.49 ppm for methyl protons) compared to chloro derivatives.

- 1-(2-Nitrophenyl)-2-nitropropene (8a) :

The nitro group at the ortho position introduces strong electron-withdrawing effects, which could enhance the electrophilicity of the nitropropene moiety. This compound was synthesized in 89% yield, suggesting efficient conjugation stabilization during synthesis .

Structural Analogs: Nitropropenes vs. Chalcones

While nitropropenes and chalcones (α,β-unsaturated ketones) differ in functional groups, both classes exhibit conjugated systems that influence bioactivity:

- Chalcone Derivatives with 4-Chlorophenyl Groups :

- (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on (1) : Demonstrated low cytotoxicity (IC${50}$ = 1,484.75 ppm) against MCF-7 cells, likely due to minimal interaction with cellular targets.

- (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (4) : Exhibited high potency (IC${50}$ = 22.41 ppm), attributed to the combined electron-withdrawing bromine and hydrophobic isopropyl group enhancing target binding .

Data Tables

Table 1: $^1$H NMR Comparison of Selected Compounds

Table 2: Cytotoxic Activity of Chalcone Derivatives (MCF-7 Cells)

| Compound | IC$_{50}$ (ppm) | Key Structural Features |

|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on (1) | 1,484.75 | 4-Chlorophenyl, p-tolyl |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (4) | 22.41 | 3-Bromophenyl, 4-isopropylphenyl |

Key Research Findings

Substituent Position : Para-substituted derivatives (e.g., 4-chloro) optimize electronic effects for reactivity and bioactivity compared to ortho isomers .

Electron-Withdrawing Groups : Chloro and nitro substituents enhance electrophilicity, improving interaction with biological targets (e.g., enzyme active sites) .

Synthetic Efficiency : Microwave-assisted Claisen-Schmidt condensation achieves high yields (87.03% for compound 1) by leveraging the 4-chlorophenyl group’s electron-withdrawing effects .

Bioactivity : While 4-chlorophenyl nitropropenes lack direct cytotoxicity data, chalcone analogs suggest that hybridizing electron-withdrawing and hydrophobic groups enhances potency .

Biological Activity

1-(4-Chlorophenyl)-2-nitropropene is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Structural Overview

This compound is characterized by a nitro group and a chlorinated phenyl group. The presence of the chlorine atom influences the compound's electronic properties, making it more lipophilic and potentially enhancing its interaction with biological membranes and proteins.

The mechanism of action for this compound involves:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to diverse biological effects.

- Neurotransmitter Interaction : Similar compounds have shown potential as reuptake inhibitors for neurotransmitters like dopamine and norepinephrine, suggesting that this compound might influence mood regulation and cognitive functions.

Biological Effects

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase, which is critical in neurotransmission .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Properties : A study highlighted the antibacterial efficacy of compounds related to this compound. The synthesized derivatives were tested against several bacterial strains, showing promising results particularly against gram-negative bacteria .

- Neuropharmacological Studies : Investigations into the neuropharmacological properties revealed that the reduced form of this compound could potentially modulate neurotransmitter systems. This suggests a role in treating conditions like depression or ADHD.

- Biochemical Interactions : Molecular docking studies have indicated that this compound interacts with specific amino acids in target proteins, which could elucidate its pharmacological effectiveness. Binding energy calculations showed favorable interactions that support further exploration into its therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2-nitropropene, and how can reaction conditions be optimized?

The synthesis of nitropropene derivatives typically involves condensation reactions between substituted benzaldehydes and nitroalkanes. For this compound, a plausible route is the Henry reaction (nitroaldol reaction), where 4-chlorobenzaldehyde reacts with nitroethane under basic conditions (e.g., ammonium acetate or KOH) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) improve reaction homogeneity.

- Catalyst choice : Amines or inorganic bases enhance nitroalkane activation.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to achieve >95% purity .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent effects (e.g., aromatic protons at δ 7.2–8.0 ppm, nitro group deshielding) .

- IR spectroscopy : Strong absorption bands at ~1520 cm (NO asymmetric stretch) and ~1350 cm (symmetric stretch) validate nitro functionality .

- X-ray crystallography : Resolves molecular conformation and crystallographic packing, as demonstrated for structurally related nitropropenes .

- HPLC-MS : Ensures purity and quantifies trace impurities using reverse-phase C18 columns .

Advanced: What strategies resolve contradictions in reported biological activity data for nitropropene derivatives like this compound?

Discrepancies in bioactivity data (e.g., antiparasitic vs. cytotoxic effects) may arise from:

- Structural analogs : Subtle differences in substituents (e.g., chloro vs. methoxy groups) significantly alter target binding .

- Assay conditions : Variations in cell lines, solvent carriers (DMSO vs. ethanol), or incubation times affect observed IC values .

- Metabolic stability : Nitro group reduction in vivo can generate inactive metabolites, complicating in vitro-to-in vivo extrapolation .

Mitigation approaches :

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations provide insights into:

- Electron density distribution : The nitro group’s electron-withdrawing effect directs electrophiles to the meta position of the chlorophenyl ring .

- Transition state analysis : Predicts regioselectivity in reactions like nitration or halogenation.

- Solvent effects : Polarizable continuum models (PCM) simulate reaction energetics in solvents (e.g., acetonitrile vs. toluene) .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is essential to corroborate computational predictions .

Basic: What are the stability considerations for storing this compound, and how can degradation products be identified?

- Storage conditions : Store at 2–8°C in amber vials under inert gas (N or Ar) to prevent photodegradation and oxidation .

- Degradation pathways : Hydrolysis of the nitropropene moiety or dechlorination may occur under humid conditions.

- Monitoring methods :

- TLC/HPLC : Track degradation over time.

- GC-MS : Identify volatile byproducts (e.g., chlorophenols) .

Advanced: What mechanistic insights explain the insecticidal activity of this compound derivatives?

Derivatives like 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one oxime ether exhibit activity via:

- Acetylcholinesterase (AChE) inhibition : The nitro group enhances electrophilic interaction with the enzyme’s catalytic serine residue .

- Oxidative stress induction : Nitro radicals generated in vivo disrupt mitochondrial function in insects .

Experimental validation :

Basic: How can researchers optimize the solubility of this compound for in vitro biological assays?

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in assay buffers (PBS, RPMI) .

- Surfactants : Polysorbate-80 (0.01–0.1%) improves aqueous dispersion .

- Salt forms : Synthesize hydrochloride salts to enhance water solubility, as seen in related amine-containing nitropropenes .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Racemization risk : Nitropropenes with chiral centers may racemize under high-temperature or acidic conditions.

- Mitigation strategies :

- Use chiral catalysts (e.g., Cinchona alkaloids) in asymmetric synthesis .

- Employ supercritical fluid chromatography (SFC) for large-scale enantiomer separation .

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.